molecular formula C8H10N2O2 B13927585 1-(6-Ethoxy-2-pyrazinyl)ethanone

1-(6-Ethoxy-2-pyrazinyl)ethanone

Cat. No.: B13927585
M. Wt: 166.18 g/mol
InChI Key: OEBFDVTXAHMASY-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-2-pyrazinyl)ethanone is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrazine, characterized by the presence of an ethanone group at the 1-position and an ethoxy group at the 6-position of the pyrazine ring

Preparation Methods

The synthesis of 1-(6-Ethoxy-2-pyrazinyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-ethoxypyrazine with ethanone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(6-Ethoxy-2-pyrazinyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride, leading to the formation of 1-(6-ethoxy-2-pyrazinyl)ethanol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with hydrobromic acid can replace the ethoxy group with a bromine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate), and acids (e.g., hydrobromic acid). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Ethoxy-2-pyrazinyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-2-pyrazinyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, its potential antimicrobial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-(6-Ethoxy-2-pyrazinyl)ethanone can be compared with other similar compounds, such as:

    1-(6-Methoxy-2-pyrazinyl)ethanone: This compound has a methoxy group instead of an ethoxy group. The difference in the alkoxy group can influence the compound’s reactivity and biological activity.

    1-(6-Methyl-2-pyrazinyl)ethanone: This compound has a methyl group at the 6-position instead of an ethoxy group. The presence of a methyl group can affect the compound’s physical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(6-ethoxypyrazin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-3-12-8-5-9-4-7(10-8)6(2)11/h4-5H,3H2,1-2H3

InChI Key

OEBFDVTXAHMASY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C(=O)C

Origin of Product

United States

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